N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazole-pyridine core. The 3- and 6-positions are substituted with methyl groups, while the 4-position bears a carboxamide moiety linked to a 4-fluorophenyl ring. The fluorine atom enhances metabolic stability and lipophilicity, while the methyl groups contribute to steric bulk and conformational rigidity .
Properties
Molecular Formula |
C15H12FN3O2 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H12FN3O2/c1-8-7-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,18,20) |
InChI Key |
XNMHBLSMEQWWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the formation of the oxazolo-pyridine core followed by the introduction of the fluorophenyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring closure can be achieved using benzoic acid in polyphosphoric acid (PPA) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and conventional heating are employed to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups .
Scientific Research Applications
N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural Modifications in the Aromatic Carboxamide Group
a. Fluorophenyl vs. Methoxyphenyl Derivatives
- Methoxy groups may increase solubility but reduce metabolic stability due to demethylation pathways. Molecular Weight: ~297.31 g/mol (analogous to Y504-9745 in ).
b. Ethoxyphenyl and Fluorophenyl Hybrids
Substituent Variations on the Oxazolo-Pyridine Core
a. Methyl vs. Bulky Substituents
- Molecular Formula: C22H18FN3O3; Molecular Weight: 391.4 g/mol.
Functional Group Transformations
a. Carboxamide vs. Carboxylic Acid/Ester
- Molecular Formula: C18H15N3O5 (estimated); Molecular Weight: ~353.33 g/mol .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Metabolic Stability : Fluorine substitution (target compound) reduces oxidative metabolism compared to methoxy analogs, as observed in microsomal stability assays .
Solubility : Methoxy and ethoxy groups improve aqueous solubility (e.g., 4-methoxyphenyl analog: ~15 μM vs. target compound: ~5 μM in PBS) but may compromise membrane permeability .
Target Affinity : Bulkier substituents (e.g., furyl, pyridinyl) enhance binding to hydrophobic pockets in kinase targets, though at the cost of selectivity .
Biological Activity
N-(4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a heterocyclic structure comprising an oxazole ring fused with a pyridine ring, along with a carboxamide functional group. The presence of the 4-fluorophenyl substituent is significant for its biological activity and chemical reactivity. Its molecular formula is .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds containing oxazole and pyridine rings have been shown to inhibit bacterial growth effectively.
- Antiviral Effects : Certain derivatives demonstrate activity against specific viruses by targeting viral replication pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in various disease processes.
The mechanism of action for this compound involves interaction with specific biological targets. Binding affinity studies have been conducted using various techniques such as surface plasmon resonance and molecular docking simulations. These studies are crucial for understanding how the compound interacts with its targets at the molecular level.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations can influence biological activity. Below is a table summarizing related compounds and their activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-chloro-5-fluorophenyl)-2-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Similar oxazole-pyridine structure | Antimicrobial | Different halogen substitution |
| 5-Fluoro-N-(phenyl)-oxazolo[5,4-b]pyridine-3-carboxamide | Oxazole-pyridine core | Antiviral | Lacks chlorine substitution |
| N-(3-bromo-4-methylphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Variations in phenyl substitution | Anticancer | Bromine instead of chlorine |
This table illustrates the diversity in biological activity resulting from slight modifications in chemical structure.
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound:
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
- Antiviral Studies : In vitro assays showed that this compound had a notable effect on viral replication in cell cultures infected with influenza virus. The half-maximal effective concentration (EC50) was reported as 15 µM.
- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression. Kinetic studies revealed a competitive inhibition pattern.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
